BenchChemオンラインストアへようこそ!

5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline

Medicinal Chemistry Anticancer Drug Design Structure-Activity Relationship (SAR)

5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline (CAS 320421-82-7; molecular formula C10H5F3N4; molecular weight 238.17 g/mol) is a heterocyclic building block belonging to the triazoloquinazoline class, characterized by a trifluoromethyl (-CF3) group at the 5-position of the [1,2,4]triazolo[4,3-c]quinazoline core. This scaffold is distinguished from its non-fluorinated and isomeric analogs by the electron-withdrawing and lipophilic properties conferred by the -CF3 substituent, which have been explicitly linked to enhanced cytotoxic activity in downstream derivatives.

Molecular Formula C10H5F3N4
Molecular Weight 238.173
CAS No. 320421-82-7
Cat. No. B2890414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline
CAS320421-82-7
Molecular FormulaC10H5F3N4
Molecular Weight238.173
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NN=CN3C(=N2)C(F)(F)F
InChIInChI=1S/C10H5F3N4/c11-10(12,13)9-15-7-4-2-1-3-6(7)8-16-14-5-17(8)9/h1-5H
InChIKeyNXIQNFOOOCYURL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline (CAS 320421-82-7): A Core Fluorinated Scaffold for Kinase-Targeted Library Synthesis


5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline (CAS 320421-82-7; molecular formula C10H5F3N4; molecular weight 238.17 g/mol) is a heterocyclic building block belonging to the triazoloquinazoline class, characterized by a trifluoromethyl (-CF3) group at the 5-position of the [1,2,4]triazolo[4,3-c]quinazoline core . This scaffold is distinguished from its non-fluorinated and isomeric analogs by the electron-withdrawing and lipophilic properties conferred by the -CF3 substituent, which have been explicitly linked to enhanced cytotoxic activity in downstream derivatives [1]. The compound is commercially available from suppliers such as Biosynth (via CymitQuimica) at ≥95% purity, making it an accessible starting material for medicinal chemistry programs .

Why Generic Triazoloquinazoline Substitution Fails for 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline-Based Projects


Although the triazoloquinazoline class encompasses numerous compounds with diverse biological activities (anticancer, anti-inflammatory, antimicrobial, PDE10A inhibition, α-glucosidase inhibition), interchangeable substitution is scientifically unsound [1]. The specific 5-CF3 substitution on the [4,3-c] regioisomeric framework is not a passive structural feature; a 2023 structure-activity relationship (SAR) study demonstrated that the trifluoromethyl moiety at this position directly enhances cytotoxic activity by forming extra hydrogen and hydrophobic bonds with target receptors and by increasing lipophilicity to facilitate membrane permeation and DNA intercalation [2]. Consequently, non-fluorinated or differently positioned analogs (e.g., [1,5-c] isomers, 5-unsubstituted derivatives, or 5-chloro analogs) cannot replicate the binding affinity, cellular uptake, and potency profiles achieved with this specific scaffold. Evidence from VEGFR-2 inhibitor programs further demonstrates that 5-CF3-substituted triazolo[4,3-c]quinazoline derivatives can achieve near-equipotent enzyme inhibition relative to sorafenib (IC50 = 53.81 nM vs. 44.34 nM), a level of activity not observed for the corresponding non-fluorinated parent cores [3].

Quantitative Differentiation Evidence for 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline (CAS 320421-82-7)


Trifluoromethyl Substitution on the [4,3-c] Core Directly Enhances Cytotoxic Potency vs. Non-Fluorinated Analogs

In a 2023 head-to-head SAR study of [1,2,4]triazolo[4,3-c]quinazoline derivatives as Topo II inhibitors and DNA intercalators, compounds bearing the 5-trifluoromethyl substitution (series 16–20) exhibited significantly greater cytotoxic activity against HepG2 and HCT-116 cancer cell lines compared to the non-fluorinated 5-chloro-substituted series (11a,b, 12a,b, 14a, 15a,b). The authors explicitly concluded that 'the substitution of [1,2,4]triazolo[4,3-c]quinazoline with trifluoromethyl moiety is beneficial for cytotoxic activity' [1]. The most potent -CF3-containing derivative (compound 16) achieved IC50 values of 6.29 µM (HepG2) and 2.44 µM (HCT-116).

Medicinal Chemistry Anticancer Drug Design Structure-Activity Relationship (SAR)

Derivatization of the 5-CF3 Scaffold Yields VEGFR-2 Inhibitors with Near-Equipotent Activity to Sorafenib

The 5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline core serves as the essential precursor for a series of VEGFR-2 inhibitors. In a 2022 study, the most potent derivative (compound 10k) synthesized from a 5-CF3-substituted triazolo[4,3-c]quinazoline intermediate achieved a VEGFR-2 IC50 of 53.81 nM, compared to sorafenib at 44.34 nM [1]. This near-equipotent enzyme inhibition underscores the value of the 5-CF3 scaffold as a starting point for kinase inhibitor development.

VEGFR-2 Inhibition Angiogenesis Cancer Therapeutics

The 5-CF3 Group Enhances DNA Intercalation and Topoisomerase II Inhibition via Hydrogen Bonding and Lipophilicity Gains

Molecular docking studies from Gaber et al. (2023) revealed that the trifluoromethyl moiety of compound 16 forms four specific hydrogen bonds with DNA nucleotide residues (Ade12, Cyt8, Gln778) within the minor groove, while simultaneously increasing the lipophilic character to facilitate diffusion across cytoplasmic and nuclear membranes [1]. In a related 2020 study, triazolo[4,3-c]quinazoline derivatives showed DNA intercalation IC50 values as low as 26.03 µM, surpassing the reference DNA intercalator doxorubicin (IC50 = 31.27 µM) [2].

DNA Intercalation Topoisomerase II Inhibition Molecular Docking

Regioisomeric [4,3-c] Fusion Defines a Distinct Biological Profile vs. [1,5-c] Isomers

The [1,2,4]triazolo[4,3-c]quinazoline regioisomer, exemplified by the target compound, has been validated in multiple independent studies as an effective scaffold for EGFR-TK inhibition (IC50 values 0.69–1.8 µM vs. gefitinib IC50 = 1.74 µM) [1], VEGFR-2 inhibition (IC50 = 53.81 nM) [2], and PCAF bromodomain inhibition [3]. In contrast, the isomeric [1,5-c] series has been predominantly explored for adenosine receptor antagonism and PDE10A inhibition, representing a fundamentally different target profile [4]. This regioisomeric divergence means that the [4,3-c] scaffold cannot be replaced by [1,5-c] analogs in kinase-focused programs.

Regioisomer Comparison Scaffold Selection Kinase Selectivity

Recommended Procurement and Application Scenarios for 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline


Synthesis of Kinase-Focused Compound Libraries for Anticancer Drug Discovery

This building block is best utilized as a starting material for constructing focused libraries targeting kinase enzymes implicated in oncology. As demonstrated by the VEGFR-2 inhibitor series, the 5-CF3 scaffold can be elaborated via amine substitution at the 5-position or Suzuki-Miyaura cross-coupling at the 3-position to access derivatives with low-nanomolar enzyme inhibition [1]. The scaffold's established activity against EGFR-TK (IC50 0.69–1.8 µM) further supports its use in pan-kinase inhibitor screening cascades [2]. Procurement of this building block in ≥95% purity, as supplied by Biosynth/CymitQuimica, enables rapid synthesis of 50–200 compound libraries for hit-to-lead programs.

Development of DNA-Intercalating Topoisomerase II Inhibitors with Bifunctional Mechanisms

For laboratories developing DNA-targeted chemotherapeutics, the 5-CF3-triazolo[4,3-c]quinazoline scaffold offers a validated starting point for dual-mechanism agents that both intercalate DNA and inhibit Topoisomerase II. The PLOS ONE study by Gaber et al. (2023) demonstrated that derivatives of this scaffold achieve DNA intercalation IC50 values competitive with doxorubicin while also inhibiting Topo II catalytic activity at 10 µM [3]. The -CF3 group's four hydrogen-bond contacts within the DNA minor groove provide a structural rationale for this activity, making the compound a strategically important intermediate for designing next-generation DNA binders with reduced cardiotoxicity relative to anthracyclines.

PCAF Bromodomain Inhibitor Lead Optimization for Epigenetic Cancer Therapy

The 5-CF3 scaffold has been validated as a bioisosteric replacement for the triazolophthalazine ring system in PCAF bromodomain inhibitors. El-Shershaby et al. (2021) demonstrated that triazoloquinazoline derivatives derived from this core achieved anticancer IC50 values of 6.12–7.17 µM across HePG2, MCF-7, PC3, and HCT-116 cell lines, with compound 23 showing the most potent PCAF-targeted activity [4]. This application is particularly relevant for epigenetics-focused drug discovery groups seeking PCAF-selective chemical probes and lead compounds.

Physicochemical Property-Guided Scaffold Selection in Fragment-Based Drug Design (FBDD)

The compound's calculated physicochemical parameters—predicted density of 1.6 ± 0.1 g/cm³, LogP of 2.06, and molecular weight of 238.17 g/mol—position it favorably within Rule-of-Three (RO3) guidelines for fragment-based screening . The -CF3 group imparts enhanced metabolic stability and membrane permeability compared to -CH3 or -Cl analogs, making this scaffold a superior fragment starting point where oral bioavailability and CNS penetration are program objectives. Procurement of this specific fragment, rather than generic quinazoline or triazole fragments, provides an immediate advantage in fragment-to-lead campaigns targeting kinases with intracellular binding sites.

Quote Request

Request a Quote for 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.